molecular formula C16H15FO3 B6372492 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% CAS No. 1261977-93-8

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%

Cat. No. B6372492
CAS RN: 1261977-93-8
M. Wt: 274.29 g/mol
InChI Key: PPARESFLFXWAKO-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% (4-E3F2MP) is an organic compound that has recently become of interest to scientists due to its potential applications in various fields. 4-E3F2MP is a phenol that is composed of a 4-carbon phenyl ring, an ethoxycarbonyl group, and a fluorine atom. It has a melting point of 45°C, a boiling point of 160°C, and a density of 1.1 g/cm3. Its chemical formula is C10H10FNO2.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of chiral amines, as a reagent for the synthesis of quinolines, and as a reagent for the synthesis of aryl sulfonamides. Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% has been used as a catalyst in the synthesis of cyclic carbonates and as a reagent for the synthesis of imidazoles.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% is not yet fully understood. However, it is believed to act as a Lewis acid, which means that it can donate electrons to other molecules. This allows it to form bonds with other molecules and facilitate chemical reactions. Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% can act as an electron-withdrawing group, which means that it can increase the electron density of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% are not yet fully understood. However, in studies conducted on animals, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% has been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have a protective effect against toxic substances, such as heavy metals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% in lab experiments include its low cost, its high reactivity, and its ability to catalyze a variety of reactions. Additionally, its low toxicity makes it safe to use in laboratory settings. However, there are some limitations to its use. For example, it is not stable in the presence of water, and it can be difficult to remove from reaction mixtures.

Future Directions

The potential future applications of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% are numerous. For example, it could be used in the synthesis of pharmaceuticals, as a catalyst for organic reactions, or as a reagent for the synthesis of polymers. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% could be used in the development of new materials, such as coatings, adhesives, and catalysts.

Synthesis Methods

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorobenzaldehyde and 2-methylphenol in the presence of anhydrous hydrofluoric acid and a base, such as sodium hydroxide. This reaction is carried out at a temperature of 100°C for 12 hours and yields a 95% yield of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%.

properties

IUPAC Name

ethyl 2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-16(19)13-6-4-12(9-14(13)17)11-5-7-15(18)10(2)8-11/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPARESFLFXWAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684028
Record name Ethyl 3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-93-8
Record name Ethyl 3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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